4-(4-Fluorophenyl)piperidine-1-carbonyl chloride
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Overview
Description
4-(4-Fluorophenyl)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C12H13ClFNO. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorophenyl group attached to the piperidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(4-Fluorophenyl)piperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
4-(4-Fluorophenyl)piperidine+Phosgene→4-(4-Fluorophenyl)piperidine-1-carbonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with appropriate safety measures to handle phosgene. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 4-(4-Fluorophenyl)piperidine and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Alcohols: Used in substitution reactions to form esters.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
4-(4-Fluorophenyl)piperidine: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
4-(4-Fluorophenyl)piperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
4-(4-Chlorophenyl)piperidine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and properties.
4-(4-Methylphenyl)piperidine-1-carbonyl chloride: Contains a methyl group instead of a fluorine atom, leading to different chemical behavior.
Uniqueness
4-(4-Fluorophenyl)piperidine-1-carbonyl chloride is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C12H13ClFNO |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
4-(4-fluorophenyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C12H13ClFNO/c13-12(16)15-7-5-10(6-8-15)9-1-3-11(14)4-2-9/h1-4,10H,5-8H2 |
InChI Key |
QCXSLYFYRQNZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)Cl |
Origin of Product |
United States |
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